Lauroyl-L-carnitine-d3 (chloride)
Overview
Description
Lauroyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of Lauroyl-L-carnitine chloride. It is a stable isotope compound used primarily in scientific research. The compound is known for its role in drug development, particularly in the quantitation of drug molecules due to its stable heavy isotopes of hydrogen, carbon, and other elements .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lauroyl-L-carnitine-d3 (chloride) is synthesized by incorporating deuterium into Lauroyl-L-carnitine chloride. The process involves the substitution of hydrogen atoms with deuterium atoms in the molecular structure. This deuteration process is typically carried out using deuterated reagents under controlled conditions to ensure the stability and purity of the final product .
Industrial Production Methods
The industrial production of Lauroyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is then purified and tested for its isotopic purity and stability .
Chemical Reactions Analysis
Types of Reactions
Lauroyl-L-carnitine-d3 (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The deuterium atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Lauroyl-L-carnitine-d3 (chloride), as well as substituted compounds where deuterium atoms are replaced with other functional groups .
Scientific Research Applications
Lauroyl-L-carnitine-d3 (chloride) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Lauroyl-L-carnitine-d3 (chloride) involves its role as an acylcarnitine. It facilitates the transport of fatty acids into the mitochondria for β-oxidation, thereby playing a crucial role in energy metabolism. The deuterium labeling allows for precise tracking and quantitation in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
Lauroyl-L-carnitine chloride: The non-deuterated form of the compound, used for similar applications but without the benefits of deuterium labeling.
Lauroyl-L-carnitine-d9 chloride: Another deuterium-labeled derivative with a higher degree of deuteration.
Lauroyl-L-carnitine-d3 hydrochloride: A similar compound with a different counterion, used in similar research applications.
Uniqueness
Lauroyl-L-carnitine-d3 (chloride) is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical studies. This makes it particularly valuable in drug development and metabolic research .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-dodecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i2D3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBBUDRTWRVCFN-NZDFJUHXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCC.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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